molecular formula C12H7ClF3NO B2426847 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine CAS No. 95711-04-9

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine

Cat. No.: B2426847
CAS No.: 95711-04-9
M. Wt: 273.64
InChI Key: SOHOIHROGVVRAL-UHFFFAOYSA-N
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Description

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine ( 95711-04-9) is a high-value pyridine derivative supplied for research and development applications. This compound features a molecular formula of C 12 H 7 ClF 3 NO and a molecular weight of 273.64 g/mol . This chemical serves as a versatile key intermediate in the discovery and synthesis of novel active ingredients, particularly in the agrochemical sector. Its structure incorporates a trifluoromethylpyridine (TFMP) moiety, which is a prominent scaffold in modern crop protection agents . The biological efficacy of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties—such as its significant electronegativity and small van der Waals radius—and the characteristics of the pyridine ring. This often results in compounds with enhanced lipophilicity, metabolic stability, and biomolecular affinity . Recent scientific literature highlights the specific application of this compound and its close analogs as a critical building block for Protoporphyrinogen Oxidase (PPO) inhibitors . PPO is a vital target for a range of herbicides, and introducing the 3-chloro-5-trifluoromethylpyridine group has been shown to facilitate stable interactions with the enzyme, leading to highly effective weed control . As such, this intermediate is of significant interest for developing new, broad-spectrum herbicidal candidates with potential advantages in activity and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this chemical.

Properties

IUPAC Name

3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHOIHROGVVRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis and Activator Selection

The SNAr mechanism dominates modern syntheses of 3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine due to its ability to replace halogen atoms at electron-deficient positions on the pyridine ring. The reaction requires activation of the leaving group (typically chlorine at position 2) through coordination with Lewis basic catalysts. Patented methods preferentially employ 4-dimethylaminopyridine (DMAP) or triethylamine, which lower the activation energy by stabilizing the negative charge buildup during the transition state. For example, replacing chlorine with phenoxy groups achieves optimal results when using dichloromethane as a solvent and maintaining stoichiometric ratios of 1:1.5 between the pyridine substrate and phenol nucleophile.

Solvent Systems and Phase Separation

Low-toxicity solvents like dichloromethane or chloroform are favored in industrial settings due to their immiscibility with water, enabling efficient post-reaction phase separation. In a representative procedure, 2,3-dichloro-5-(trifluoromethyl)pyridine (1.82 kg) reacts with sodium phenoxide in dichloromethane (27 L) under reflux for 4 hours, followed by cooling to 20°C to precipitate unreacted starting material. The organic phase is then washed with dilute hydrochloric acid (pH 2–4) to remove residual amines, yielding this compound with 85–89% purity after vacuum distillation.

Table 1. SNAr Reaction Conditions and Yields from Patent CN106349159A

Substrate Activator Solvent Temperature (°C) Time (h) Yield (%)
2,3-dichloro-5-CF3-pyridine 4-DMAP Dichloromethane 80 4 85.7
2-bromo-3-chloro-5-CF3-pyridine Triethylamine Ethanol 70 6 88.1
2-fluoro-3-chloro-5-CF3-pyridine 4-Pyrrolidinopyridine Acetone 60 5 89.0

Halogen Exchange for Trifluoromethyl Group Installation

Catalytic Fluorination with Hydrogen Fluoride

The trifluoromethyl group at position 5 is typically introduced via halogen exchange reactions using hydrogen fluoride (HF) and metal catalysts. Patent EP0110690A1 discloses a method where 2,3-dichloro-5-(trichloromethyl)pyridine reacts with excess HF in the presence of FeCl3 (5 mol%) at 175°C for 21 hours. This step converts the trichloromethyl group to trifluoromethyl while preserving the chloro substituents at positions 2 and 3. GC-MS analysis confirms >95% conversion, with byproducts including 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (3–5%) due to competitive fluorine substitution at position 2.

Temperature and Catalyst Loading Optimization

Elevated temperatures (140–175°C) and prolonged reaction times (48–55 hours) are critical for complete trifluoromethylation. Lower catalyst loadings (<3 mol% FeCl3) result in incomplete conversion, while exceeding 7 mol% accelerates side reactions such as ring fluorination. Post-reaction HCl purging at 140°C removes residual FeCl3, enhancing product stability during storage.

Table 2. Trifluoromethylation Efficiency Under Varied Conditions

Catalyst (mol% FeCl3) Temperature (°C) Time (h) Conversion (%) Selectivity (%)
3 160 48 78 92
5 175 55 95 89
7 175 55 97 83

Two-Step Industrial Synthesis

Integrated Process Design

Combining SNAr and halogen exchange steps into a continuous flow system reduces production costs by 30–40% compared to batch methods. In a pilot-scale setup, 2,3-dichloro-5-(trichloromethyl)pyridine undergoes fluorination in a nickel-lined reactor, followed by inline neutralization with aqueous K2CO3 to isolate the trifluoromethyl intermediate. Subsequent phenoxy substitution occurs in a packed-bed reactor containing immobilized DMAP on silica gel, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Solvent Recycling and Waste Management

Dichloromethane and HF are recycled via distillation and absorption towers, respectively, minimizing environmental discharge. Acidic wastewater (pH < 2) from the SNAr step is treated with lime slurry to precipitate metal hydroxides prior to biological remediation, complying with ISO 14001 standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative.

Scientific Research Applications

Herbicide Development

One of the primary applications of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides. The compound's structure allows it to interact effectively with plant growth regulators, making it a valuable component in developing selective herbicides that target specific weed species without harming crops.

A study published in ResearchGate highlights the importance of trifluoromethyl pyridines, including this compound, in crop protection due to their efficacy and selectivity against unwanted vegetation . The synthesis process typically involves halogen exchange reactions that enhance the compound's herbicidal properties.

Pharmaceutical Applications

Beyond agriculture, this compound has potential applications in medicinal chemistry. Its unique trifluoromethyl group can enhance the biological activity of pharmaceutical compounds. Research indicates that pyridine derivatives often exhibit antimicrobial and anti-inflammatory properties, which could be leveraged for developing new therapeutic agents.

Chemical Synthesis Intermediates

The compound serves as a crucial intermediate in various chemical syntheses. Its ability to undergo further functionalization allows chemists to create more complex molecules with desired properties. For example, modifications at the phenoxy or trifluoromethyl groups can lead to compounds with enhanced reactivity or specificity for biological targets.

Case Study 1: Herbicide Efficacy

In a comparative study of various herbicides containing trifluoromethyl pyridines, researchers evaluated the effectiveness of formulations including this compound against common agricultural weeds. The results indicated that this compound demonstrated superior selectivity and lower phytotoxicity compared to traditional herbicides, suggesting its potential for safer agricultural practices.

Herbicide TypeActive IngredientSelectivityPhytotoxicity Level
Trifluoromethyl Pyridine HerbicideThis compoundHighLow
Traditional HerbicideGlyphosateMediumHigh

Case Study 2: Synthesis Pathways

Research into efficient synthesis pathways for producing this compound has shown that utilizing liquid phase halogen exchange reactions can yield high purity products with minimal by-products. This method not only increases production efficiency but also reduces environmental impact compared to older methods that involve more hazardous reagents .

Mechanism of Action

The mechanism by which 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol .

Uniqueness

What sets 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine apart from these similar compounds is its phenoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structure allows for more diverse applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activity

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a synthetic organic compound notable for its unique structural features, including a pyridine ring substituted with a chloro group, a phenoxy group, and a trifluoromethyl group. These modifications enhance its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article delves into the biological activity of this compound, summarizing its pharmacological profile, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H8ClF3N
  • Molecular Weight : 273.64 g/mol
  • Structure : The compound consists of a pyridine ring with the following substituents:
    • Chloro group at position 3
    • Phenoxy group at position 2
    • Trifluoromethyl group at position 5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes are critical in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in pharmacology and toxicology.

Table 1: Cytochrome P450 Inhibition Profile

EnzymeInhibition MechanismReference
CYP1A2Competitive Inhibition
CYP2C19Non-competitive Inhibition

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cytochrome P450 Inhibition : The compound's structural features allow it to bind to the active sites of CYP enzymes, thereby inhibiting their activity.
  • Impact on Metabolic Pathways : By inhibiting these enzymes, the compound can alter the metabolism of various drugs, potentially enhancing or reducing their efficacy and toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

Table 2: Comparative Biological Activities

Compound NameBiological ActivityReference
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineAntimicrobial properties
3-Chloro-4-(trifluoromethyl)pyridinePotential anticancer activity
2-Chloro-5-(trifluoromethyl)phenolExhibits different solubility/reactivity

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Drug Development : As an enzyme inhibitor, it may serve as a lead compound in developing drugs targeting metabolic pathways.
  • Agrochemical Use : Its antifungal and antibacterial properties indicate potential use in agricultural formulations to protect crops from pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product purity?

  • Methodology : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Chlorination : Selective chlorination at the 3-position using reagents like POCl₃ or PCl₅ under reflux conditions (80–120°C) .

  • Trifluoromethylation : Introduction of the CF₃ group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) or radical-mediated methods .

  • Phenoxylation : Nucleophilic aromatic substitution (SNAr) with phenol derivatives in polar aprotic solvents (e.g., DMF) at 60–100°C .

    • Data Contradictions : Yields vary significantly (40–85%) depending on the order of substitutions. Chlorination before trifluoromethylation often improves regioselectivity but may reduce overall yield due to steric hindrance .

    | Synthetic Route Comparison |
    |--------------------------------|-----------------------------------------|
    | Route 1: Chlorination → Trifluoromethylation → Phenoxylation | 72% yield, >95% purity (HPLC) |
    | Route 2: Trifluoromethylation → Chlorination → Phenoxylation | 58% yield, 88% purity (GC-MS) |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 8.45 (d, J=2.4 Hz, H-4), δ 7.25–7.40 (m, aromatic H from phenoxy group) .
  • ¹⁹F NMR : Singlet at δ -62.5 ppm (CF₃ group) .
    • Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 292.0245 (calculated for C₁₂H₈ClF₃NO) .
    • HPLC : Retention time ~12.3 min (C18 column, 70:30 MeCN/H₂O) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved for derivatives of this compound?

  • Metalation Strategies :

  • Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position, enabling electrophilic substitution (e.g., iodination) .
  • Directed ortho-metalation (DoM) with directing groups (e.g., amides) for selective functionalization at the 2- or 6-positions .
    • Contradictions : CF₃ groups deactivate adjacent positions, complicating direct substitution. Alternative approaches, such as cross-coupling (Suzuki-Miyaura), are required for arylations .

Q. What strategies optimize reaction yields in multi-step syntheses, and how are by-products minimized?

  • Optimization Techniques :

  • Temperature Control : Lower temperatures (e.g., -40°C) reduce side reactions during trifluoromethylation .
  • Catalysis : Pd/Cu systems improve coupling efficiency in phenoxylation steps .
    • By-Product Analysis :
  • Common impurities include dechlorinated intermediates (e.g., 2-phenoxy-5-(trifluoromethyl)pyridine) and over-oxidized products. These are separable via column chromatography (SiO₂, hexane/EtOAc) .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • Computational Insights :

  • DFT calculations show the CF₃ group withdraws electron density, making the 4-position electrophilic (Mulliken charge: +0.35) .
  • The phenoxy group donates resonance electrons, stabilizing intermediates in SNAr reactions .
    • Biological Relevance :
  • Derivatives exhibit IC₅₀ values <10 µM against kinases (e.g., EGFR) due to halogen-π interactions in binding pockets .

Q. What are the key challenges in scaling up laboratory syntheses to pilot-scale production?

  • Critical Issues :

  • Exothermic Reactions : Trifluoromethylation steps require precise temperature control to avoid runaway reactions .
  • Purification : Large-scale chromatography is impractical; alternative methods (e.g., crystallization) must be developed .
    • Safety Data :
  • Flash point: 113°C (closed cup); WGK 3 (highly hazardous to water) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

  • Root Cause : Variability in substituent effects.

  • Stable Cases : When the phenoxy group is electron-donating, the compound resists hydrolysis (pH <5) .
  • Instability : Electron-withdrawing substituents (e.g., nitro groups) accelerate degradation at pH 3–4 .
    • Resolution : Stability assays (HPLC monitoring) under controlled pH and temperature are recommended for specific derivatives .

Methodological Resources

  • Key References :
    • Cottet & Schlosser (2004): Regioexhaustive functionalization of halogenated pyridines .
    • Sun et al. (2000): Optimization of chlorination conditions .
    • Spectrochimica Acta (2017): Spectroscopic and molecular docking studies .

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